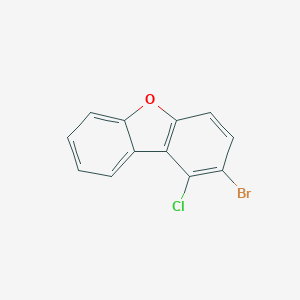

2-Bromo-1-chlorodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

109264-70-2 |

|---|---|

Formule moléculaire |

C12H6BrClO |

Poids moléculaire |

281.53 g/mol |

Nom IUPAC |

2-bromo-1-chlorodibenzofuran |

InChI |

InChI=1S/C12H6BrClO/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |

Clé InChI |

QNOATYJSPILKHO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Cl)Br |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Cl)Br |

Autres numéros CAS |

109264-70-2 |

Synonymes |

MONOBROMO-MONOCHLORODIBENZOFURAN |

Origine du produit |

United States |

Sample Extraction and Cleanup

The first step in the analysis involves extracting the target compounds from the sample matrix (e.g., soil, water, tissue) using an appropriate solvent. This is followed by a multi-step cleanup process to remove interfering substances. This cleanup is crucial for isolating the analytes of interest and often involves techniques like column chromatography with materials such as silica gel and activated carbon. researchgate.net

Instrumental Analysis

The primary analytical instrument for the detection of halogenated dibenzofurans is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). pops.intresearchgate.net

High-Resolution Gas Chromatography (HRGC): This technique separates the individual congeners in a complex mixture based on their boiling points and interactions with the chromatographic column.

High-Resolution Mass Spectrometry (HRMS): This provides highly accurate mass measurements, allowing for the differentiation of the target analyte from other molecules with similar masses. Isotope dilution methods, using ¹³C-labeled internal standards, are often employed for precise quantification. nih.gov

The development of standardized analytical methods for mixed halogenated dibenzofurans is still an area of active research. pops.int

Overview of 2-bromo-1-chlorodibenzofuran Within Bromochlorodibenzofuran Isomers

2-Bromo-1-chlorodibenzofuran is one of the many possible isomers of bromochlorodibenzofuran. The specific positioning of the bromine and chlorine atoms on the dibenzofuran backbone influences its chemical behavior and potential biological activity. The nomenclature "2-Bromo-1-chloro" indicates that a bromine atom is attached at the second carbon position and a chlorine atom at the first carbon position of the dibenzofuran ring system. The study of individual isomers like this is essential for developing a comprehensive understanding of the environmental chemistry and toxicology of the entire class of mixed halogenated dibenzofurans.

Chemical Profile of this compound

A detailed understanding of the chemical and physical properties of this compound is fundamental to predicting its environmental behavior and developing analytical methods for its detection.

Q & A

Q. What analytical methods are recommended for assessing the purity of 2-Bromo-1-chlorodibenzofuran?

High-performance liquid chromatography (HPLC) with UV detection is commonly employed, particularly for halogenated dibenzofurans, as it provides high sensitivity for detecting impurities. Purity thresholds (>95.0% by HPLC) are standard for research-grade compounds, as seen in analogous bromo/chloro-substituted benzoic acids and nitriles . Gas chromatography (GC) may complement HPLC for volatile derivatives, though validation against reference standards is critical.

Q. How should researchers safely handle and store this compound?

Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling, as halogenated aromatics may release toxic fumes upon decomposition. Safety protocols for structurally similar compounds (e.g., 2-bromo-6-chlorophenylboronic acid) recommend immediate decontamination of spills with inert adsorbents and avoidance of skin contact .

Q. What synthetic routes are feasible for preparing this compound?

Halogenation of dibenzofuran precursors via electrophilic substitution is a common approach. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane, followed by chlorination with SO₂Cl₂ or Cl₂ gas under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical, as noted for analogous bromo-chloro phenylacetonitriles .

Q. How can structural characterization be performed for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related bromobenzofuran derivatives like 1-(5-bromo-1-benzofuran-2-yl)ethanone . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular connectivity and isotopic patterns.

Q. What are the key reactivity considerations for this compound in cross-coupling reactions?

The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings due to lower bond dissociation energy. Use Pd(PPh₃)₄ or XPhos catalysts with arylboronic acids in toluene/ethanol mixtures. Monitor reaction progress via TLC to avoid over-substitution, as competing reactions at the chlorine site may occur under harsh conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated dibenzofurans?

Systematic validation using multiple techniques (e.g., FT-IR for functional groups, SC-XRD for stereochemistry) is critical. For example, conflicting NMR shifts may arise from solvent polarity or crystallographic packing effects. Cross-referencing with databases like the Cambridge Structural Database (CSD) or reanalyzing under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) can clarify discrepancies .

Q. What experimental design principles apply to studying the environmental persistence of this compound?

Use OECD 301 biodegradation guidelines: aerobic aqueous systems with activated sludge, monitoring via LC-MS for parent compound and metabolites. Include controls (e.g., sterile media) to distinguish abiotic vs. microbial degradation. For photolysis studies, employ UV-A/B lamps and quantify half-lives using first-order kinetics .

Q. How can computational modeling predict the toxicity of this compound?

Density functional theory (DFT) calculates electrophilic Fukui indices to identify reactive sites prone to metabolic activation. Molecular docking with cytochrome P450 enzymes (e.g., CYP1A1) assesses bioactivation potential. Compare results with in vitro assays (e.g., Ames test for mutagenicity) to validate predictions .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

Steric and electronic directing groups influence substitution patterns. For example, introducing electron-withdrawing substituents (e.g., nitro groups) at specific positions can enhance bromine’s electrophilicity. Kinetic vs. thermodynamic control should be evaluated via time-resolved NMR or in situ IR .

Q. How should researchers address conflicting reactivity data in catalytic debromination studies?

Design a fractional factorial experiment to isolate variables (catalyst loading, solvent polarity, temperature). Use ANOVA to identify statistically significant factors. For instance, Pd/C may favor hydrodehalogenation in ethanol, while Ni catalysts require higher H₂ pressures. Cross-validate with GC-MS to track intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.